molecular formula C₂₇H₂₉NO₃ B1662718 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)- CAS No. 207277-66-5

2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-

Cat. No. B1662718
M. Wt: 415.5 g/mol
InChI Key: FEVZKAOFFCUDLI-XNMGPUDCSA-N
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Description

The compound “2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-” is also known as NNC45-0781 . It is a tissue-selective estrogen partial-agonist . The compound has a molecular formula of C27H29NO3 and a molecular weight of 415.524 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 563.7±50.0 °C at 760 mmHg, and a flash point of 294.7±30.1 °C . Its exact mass is 415.214752 and it has a LogP of 5.58 . The compound’s vapour pressure is 0.0±1.6 mmHg at 25°C and it has an index of refraction of 1.614 .

Scientific Research Applications

Molecular Structure Studies

  • Molecular Conformation Analysis : The molecular structures of certain derivatives of 3,4-dihydro-2H-1-benzopyran have been examined, revealing a variety of conformations, including half-chair and diplanar forms, which are crucial for understanding their chemical properties and potential applications (Casalone, Pilati, & Binello, 1998).

Pharmaceutical Applications

  • Antiestrogenic Properties : Certain derivatives of 2H-1-benzopyran have shown to be effective as antiestrogens, exhibiting promising estrogen receptor affinity and antiestrogenic activities, making them potential candidates for therapeutic applications in conditions responsive to estrogen modulation (Saeed et al., 1990).
  • Antihypertensive Effects : Synthesis of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols has been explored, showing significant antihypertensive activity, highlighting their potential as novel treatments for hypertension (Evans et al., 1983).

Chemical Synthesis and Structural Analysis

  • Crystal Structure Elucidation : Studies have been conducted on the crystal structure of certain benzopyran derivatives, providing insights into their molecular geometry and potential chemical behaviors (He, 2010).

Natural Product Research

  • Extraction from Natural Sources : Research has been done on isolating benzopyran derivatives from natural sources like fungi, which can lead to the discovery of novel compounds with potential pharmacological applications (Yang et al., 2020).

Novel Compound Synthesis

  • Synthesis of Novel Derivatives : Efforts have been made to synthesize new derivatives of benzopyran for various applications, including potential medicinal uses (Ikemoto et al., 2005).

properties

IUPAC Name

(3S,4R)-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c29-22-10-13-24-26(18-22)31-19-25(20-6-2-1-3-7-20)27(24)21-8-11-23(12-9-21)30-17-16-28-14-4-5-15-28/h1-3,6-13,18,25,27,29H,4-5,14-17,19H2/t25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVZKAOFFCUDLI-XNMGPUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(COC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](COC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-

CAS RN

207277-66-5
Record name NNC-45-0781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207277665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNC-45-0781
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV9183IAY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-
Reactant of Route 2
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-
Reactant of Route 3
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-
Reactant of Route 4
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-
Reactant of Route 5
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-
Reactant of Route 6
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-phenyl-4-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, cis-(-)-

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